
D-2,4-Diaminobutyric acid
Overview
Description
D-2,4-diaminobutyric acid is a 2,4-diaminobutyric acid that has R-configuration. It has a role as a bacterial metabolite. It derives from a butyric acid. It is an enantiomer of a L-2,4-diaminobutyric acid.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various receptors and enzymes in the body
Mode of Action
It’s plausible that it interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various metabolic and signaling pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . The bioavailability of ®-2,4-Diaminobutanoic acid would depend on these ADME properties.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-2,4-Diaminobutanoic acid. Factors such as temperature, pH, and concentration can affect enzyme activity, which in turn can influence the action of the compound . Additionally, external factors like acid rain can alter soil physicochemical and biochemical processes, potentially influencing the action of compounds like ®-2,4-Diaminobutanoic acid .
Biological Activity
D-2,4-Diaminobutyric acid (DAB) is an amino acid analogue with significant biological activity, particularly in the fields of oncology and microbiology. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound is a cationic amino acid analogue characterized by its unique structure, which comprises two amine groups attached to a butyric acid backbone. Its chemical formula is . This compound is known to be transported into cells via the System A amino acid transport mechanism, which is crucial for its biological effects.
- Antitumoral Activity : DAB exhibits potent antitumoral properties, especially against human glioma cells. The mechanism involves its high uptake in these cells, leading to osmotic lysis due to the accumulation of DAB . This property has been leveraged in experimental therapies for brain tumors.
- Inhibition of Tumor Growth : Research indicates that DAB can inhibit the growth of certain tumor types by inducing high osmotic pressure within malignant cells, effectively disrupting their viability .
- Microbial Growth Promotion : Interestingly, DAB also promotes the growth of certain beneficial bacteria, such as Rhizobium leguminosarum, suggesting a dual role in both inhibiting harmful cells and supporting beneficial microbial populations .
Case Study 1: Glioma Treatment
A study demonstrated that DAB significantly reduced glioma cell viability in vitro. The mechanism was attributed to osmotic shock caused by high intracellular concentrations of DAB. The findings suggest potential applications in glioma therapy, particularly as an adjunct to existing treatments.
Case Study 2: Antiviral Applications
Research on γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) revealed its antiviral properties. The biosynthesis of this polymer was linked to the enzyme PddB, which catalyzes the conversion of DAB isomers. This enzyme's activity was inhibited by sulfhydryl reagents, highlighting the potential for developing antiviral therapies based on DAB derivatives .
Table 1: Summary of Biological Activities of this compound
Table 2: Enzymatic Activity Related to this compound
Properties
IUPAC Name |
(2R)-2,4-diaminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSCSPNOLGXSM-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801339989 | |
Record name | (2R)-2,4-Diaminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801339989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26908-94-1 | |
Record name | 2,4-Diaminobutyric acid, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2,4-Diaminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801339989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIAMINOBUTYRIC ACID, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08TNR2VVMT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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